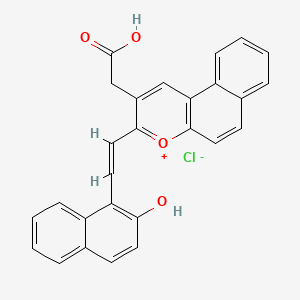
Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-: is a chemical compound with the molecular formula C11H7ClN4O3 . It is characterized by the presence of a benzamide group substituted with a 6-chloro-3-pyridazinyl and a 4-nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used in the production of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
- N-(6-Chloro-3-pyridazinyl)-2-(trifluoromethyl)benzamide
- N-(6-Chloro-3-pyridazinyl)-N-hexadecylbenzamide
- 3-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
Uniqueness: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is unique due to the presence of both a nitro and a chloro group on its benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
36987-33-4 |
|---|---|
Fórmula molecular |
C11H7ClN4O3 |
Peso molecular |
278.65 g/mol |
Nombre IUPAC |
N-(6-chloropyridazin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-5-6-10(15-14-9)13-11(17)7-1-3-8(4-2-7)16(18)19/h1-6H,(H,13,15,17) |
Clave InChI |
SJFKAZGPHJAMRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
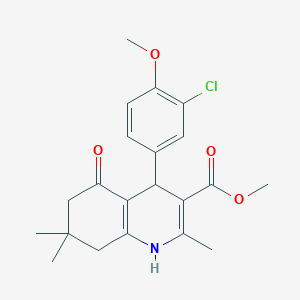
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

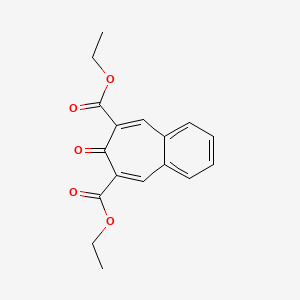

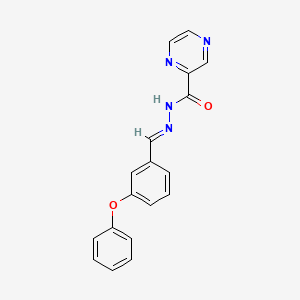

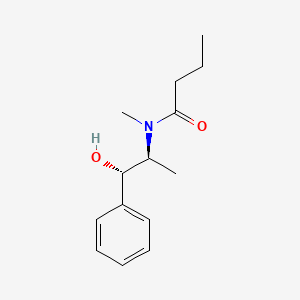

![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)
